molecular formula C10H4F6N2O B1469944 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one CAS No. 231607-76-4

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one

Cat. No. B1469944
M. Wt: 282.14 g/mol
InChI Key: UPBSZPMPNHFGKX-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are often used in the development of organic compounds due to their unique physicochemical properties . They are strongly electron-withdrawing, which can significantly influence the properties of the compounds they are part of .


Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds can be influenced by various factors. For example, the reactivity differences in a series of cycloalkenes with 3,6-bis(trifluoromethyl)tetrazine are controlled by secondary orbital interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be quite diverse. They are often characterized by their strong electron-withdrawing nature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Fluorinated Compounds : 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has been utilized in the synthesis of novel fluorinated compounds due to its electron-withdrawing groups, which affect ionization and oxidation potentials, providing insights into the electrochemical behaviors of these compounds (E. Lorance et al., 2003).
  • Palladium-Catalyzed Synthesis : This chemical has also been involved in palladium-catalyzed reactions to produce dihydroquinoxalines and dihydroquinoxalinones, showcasing its versatility in organic synthesis processes (Björn C. G. Söderberg et al., 2002).

Materials Science and Polymer Chemistry

  • Polyimide Synthesis : The synthesis of polyimides using novel dianhydride monomers, where 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one derivatives serve as key intermediates, has been reported. These polyimides exhibit excellent thermal stability, solubility, and electrical properties, making them suitable for high-performance materials applications (B. Myung et al., 2002).
  • Development of Organosoluble Polyimides : Another study highlighted the creation of colorless, high organosoluble polyimides from aromatic bis(ether amine)s bearing pendent trifluoromethyl groups, indicating the role of fluorinated compounds in enhancing material properties (Chin‐Ping Yang & Yu-Yang Su, 2005).

Molecular and Electrophysical Studies

  • Electrophosphorescent Devices : Research into bis(indoloquinoxalinyl) derivatives for use in deep-red phosphorescent organic light-emitting diodes (PhOLEDs) has shown that these materials, potentially incorporating structures similar to 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one, offer high device efficiency and operational stability, underscoring the importance of such fluorinated compounds in advanced electronic applications (Tsu-Hui Su et al., 2013).

Safety And Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on their specific structure and use. It’s important to refer to the specific safety data sheets for each compound .

Future Directions

The development of new trifluoromethyl-containing compounds is an active area of research, with many potential applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3,6-bis(trifluoromethyl)-6H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBSZPMPNHFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=NC2=CC1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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